molecular formula C10H18Cl2N4 B2809581 (1R*,4R*)-1-N-(Pyrazin-2-yl)cyclohexane-1,4-diamine dihydrochloride CAS No. 1365968-52-0

(1R*,4R*)-1-N-(Pyrazin-2-yl)cyclohexane-1,4-diamine dihydrochloride

Cat. No. B2809581
M. Wt: 265.18
InChI Key: BXCBPTYRKJPYTP-JZDLBZJVSA-N
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Description

“(1R*,4R*)-1-N-(Pyrazin-2-yl)cyclohexane-1,4-diamine dihydrochloride” is a chemical compound with the molecular formula C10H17ClN4 . It has a molecular weight of 228.72 .


Physical And Chemical Properties Analysis

Based on the available data, this compound has a molecular weight of 228.72 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Crystal Packing and Molecular Interactions

Research by Lai et al. (2006) on isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines highlights the significance of C–H⋯N, C–H⋯π and π⋯π interactions in crystal packing. These interactions facilitate linear chains and layer structures, contributing to the understanding of molecular assembly and solid-state behavior of such compounds (Lai, Mohr, & Tiekink, 2006).

Catalytic Applications and Luminescence

Cheng et al. (2013) discovered that chiral mononuclear and one-dimensional cadmium(II) complexes constructed by derivatives of (1R,2R)-N1,N2-bis(pyridinylmethyl)cyclohexane-1,2-diamine exhibit luminescent properties and may serve as optical materials. Their study emphasizes the role of positional isomerism in the formation of these complexes and suggests potential applications in material science (Cheng, Cao, Zhang, Zhang, Gou, & Fang, 2013).

Enantioselective Synthesis

Liu et al. (2014) explored the use of copper(II) complexes of novel chiral N‐monoalkyl cyclohexane‐1,2‐diamines in catalyzing asymmetric Henry reactions. This study revealed that these complexes facilitate high yields and good enantiomeric excesses in the synthesis of β-nitroalcohol from benzaldehyde and nitromethane, indicating the potential of such complexes in asymmetric synthesis (Liu, Gou, & Li, 2014).

properties

IUPAC Name

4-N-pyrazin-2-ylcyclohexane-1,4-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4.2ClH/c11-8-1-3-9(4-2-8)14-10-7-12-5-6-13-10;;/h5-9H,1-4,11H2,(H,13,14);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXCBPTYRKJPYTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NC2=NC=CN=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R*,4R*)-1-N-(Pyrazin-2-yl)cyclohexane-1,4-diamine dihydrochloride

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